![molecular formula C20H26Cl2N4O3S B560409 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-05274857 hydrochloride involves multiple steps, starting with the preparation of the bipyridine core, followed by the introduction of the piperazine ring and the methylsulfonyl group. The final step involves the formation of the hydrochloride salt. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of PF-05274857 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PF-05274857 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the bipyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is primarily recognized for its role as a selective antagonist of the Smoothened receptor in the Hedgehog signaling pathway. This pathway is crucial in embryonic development and has been implicated in various cancers when dysregulated. The inhibition of this pathway can lead to potential therapeutic benefits in treating conditions such as:
- Basal Cell Carcinoma : PF-5274857 has shown promise in preclinical models for inhibiting tumor growth associated with basal cell carcinoma, a common skin cancer.
- Medulloblastoma : Research indicates that targeting the Hedgehog pathway may provide new treatment avenues for medulloblastoma, a pediatric brain tumor.
Synthesis and Structure
The synthesis of PF-5274857 involves several chemical reactions that establish its complex structure. Key steps include:
- Formation of the piperazine ring.
- Introduction of chloro and methyl groups on the pyridine rings to enhance biological activity.
- Addition of the sulfonyl group, which is crucial for its pharmacological properties.
The molecular formula for PF-5274857 hydrochloride is , with a molecular weight of approximately 473.42 g/mol.
Case Study 1: Basal Cell Carcinoma
In a study published in Cancer Research, PF-5274857 was evaluated for its efficacy against basal cell carcinoma cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value of approximately 5 nM, demonstrating its potent activity against this type of cancer .
Case Study 2: Medulloblastoma
Another study focused on medulloblastoma demonstrated that PF-5274857 could reduce tumor size in xenograft models by approximately 40% compared to control groups. This study highlighted its potential as an adjunct therapy alongside traditional treatments .
Wirkmechanismus
PF-05274857 hydrochloride exerts its effects by acting as a Smoothened receptor antagonist. It inhibits the Hedgehog signaling pathway by binding to the Smoothened receptor, preventing the activation of downstream signaling molecules such as GLI1. This inhibition leads to the suppression of gene transcription and cellular processes that are dependent on Hedgehog signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Vismodegib: Another Smoothened receptor antagonist used in the treatment of basal cell carcinoma.
Sonidegib: A Smoothened receptor antagonist with similar applications in cancer therapy.
Itraconazole: An antifungal agent that also exhibits Smoothened receptor antagonist activity.
Uniqueness
PF-05274857 hydrochloride is unique due to its high selectivity and potency as a Smoothened receptor antagonist. Its ability to permeate the blood-brain barrier makes it particularly valuable for research in brain tumors and metastases. Additionally, its oral bioavailability and favorable pharmacokinetic properties distinguish it from other similar compounds .
Biologische Aktivität
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one; hydrochloride, commonly referred to as PF-5274857 hydrochloride, is a synthetic compound notable for its pharmacological properties. This compound belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities, particularly in the context of cancer therapy and neurological disorders.
Chemical Structure and Properties
PF-5274857 hydrochloride has a complex molecular structure characterized by:
- Piperazine ring : A common motif in pharmacologically active compounds.
- Chloro and methyl substitutions : These enhance the compound's pharmacological properties.
The molecular formula is with a molecular weight of 473.42 g/mol. The compound exhibits significant activity as a selective antagonist of the Smoothened receptor in the Hedgehog signaling pathway, which is crucial in various developmental processes and implicated in numerous cancers.
PF-5274857 acts primarily as a Smoothened antagonist , inhibiting the Hedgehog signaling pathway. This pathway plays a vital role in regulating cell growth and differentiation. Dysregulation of this pathway is associated with several types of cancer, making PF-5274857 a candidate for therapeutic applications in oncology.
Potency and Selectivity
The compound demonstrates high potency with:
- IC50 : 5.8 nM
- Ki : 4.6 nM
These values indicate its effectiveness in blocking the Smoothened receptor while maintaining selectivity over other G-protein coupled receptors, thus minimizing potential side effects during therapeutic use.
Cancer Therapy
Due to its mechanism as a Smoothened antagonist, PF-5274857 is being investigated for its potential in treating various cancers, particularly basal cell carcinoma. Its ability to penetrate the blood-brain barrier also opens avenues for treating central nervous system disorders.
Other Therapeutic Areas
Research suggests that compounds similar to PF-5274857 may exhibit antibacterial properties and enzyme inhibition capabilities. The piperazine structure is often associated with various pharmacological activities including:
- Antibacterial action
- Enzyme inhibition (e.g., acetylcholinesterase)
- Hypoglycemic effects
These activities suggest potential applications beyond oncology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities and biological activities among compounds related to PF-5274857:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Vismodegib (GDC-0449) | Similar Smoothened antagonist | Approved for basal cell carcinoma |
Sonidegib (LDE225) | Another Smoothened inhibitor | Used in advanced basal cell carcinoma |
Saridegib (IPI-926) | A derivative with similar mechanism | Investigated for various cancers |
This table emphasizes PF-5274857's unique potency against the Smoothened receptor while maintaining favorable pharmacokinetic properties such as blood-brain barrier penetration .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including PF-5274857. For instance, one study synthesized various compounds bearing piperazine moieties and evaluated their antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
In silico studies have also been conducted to understand the interactions of these compounds with biological targets, revealing insights into their binding affinities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNFUQAVPTTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.